Bienvenue dans la boutique en ligne BenchChem!

N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide

Medicinal Chemistry SAR Fluorine Chemistry

This fluorinated acetamide (CAS 821764-98-1) is distinguished by its ortho-trifluoromethyl, para-hydroxy substitution pattern, a key motif in TRPA1 antagonist development. Its ~80x higher LogP vs non-fluorinated analogs enables strategic lipophilicity optimization for CNS drug discovery. Researchers value its de novo status as a non-metabolite probe. Procure as a premium research building block for targeted SAR studies.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 821764-98-1
Cat. No. B8033424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide
CAS821764-98-1
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)O)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-5(14)13-8-3-2-6(15)4-7(8)9(10,11)12/h2-4,15H,1H3,(H,13,14)
InChIKeyZZHBUEFJBPJXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide (821764-98-1) Procurement and Identity


N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide (CAS 821764-98-1) is a fluorinated acetamide derivative with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . Structurally, it features a para-hydroxyl group and an ortho-trifluoromethyl substituent on a phenyl ring, with an acetamide moiety attached to the aniline nitrogen [1]. This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of approximately 2.37 and a polar surface area (PSA) of 52.82 Ų . The compound is primarily utilized as a research chemical and a fluorinated building block in medicinal chemistry and materials science .

Why N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide Cannot Be Replaced by Common Analogs


The ortho-trifluoromethyl group in N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide (821764-98-1) is not a generic substituent; its precise position and electronic effects create a unique chemical and biological profile that is not replicated by its close analogs. Direct substitution with the non-fluorinated N-(4-hydroxyphenyl)acetamide (acetaminophen) is chemically invalid, as the latter lacks the electron-withdrawing and lipophilic trifluoromethyl group entirely . Positional isomers, such as N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide (2093697-89-1), place the -CF3 group meta to the hydroxyl, which alters the compound's electronic distribution and steric hindrance, leading to different reactivity and potential biological interactions . Furthermore, regioisomers where the acetamide and trifluoromethyl groups are swapped, like 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (926257-28-5), present a fundamentally different hydrogen-bonding network and metabolic liability due to the alpha-hydroxyacetamide moiety [1]. The following evidence details these critical, quantifiable differentiations that mandate the specific selection of 821764-98-1 for research applications.

Quantitative Evidence Guide for N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide (821764-98-1) Selection


Structural Differentiation: Unique Ortho-CF3, Para-OH Substitution Pattern

The defining feature of N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide (821764-98-1) is its 1,2,4-substitution pattern on the phenyl ring, specifically an ortho-trifluoromethyl group adjacent to the acetamide nitrogen and a para-hydroxyl group. This contrasts with the common analgesic N-(4-hydroxyphenyl)acetamide (acetaminophen, 103-90-2), which completely lacks the -CF3 group, and the positional isomer N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide (2093697-89-1), where the -CF3 is meta to the hydroxyl. The ortho-CF3 group exerts a strong electron-withdrawing effect via induction, which is directly quantified by a calculated LogP of 2.37 for 821764-98-1 , compared to a LogP of 0.46 for the non-fluorinated acetaminophen [1]. This difference in lipophilicity directly impacts membrane permeability and target engagement in biological assays.

Medicinal Chemistry SAR Fluorine Chemistry

Regioisomeric Differentiation: Ortho vs. Para Trifluoromethyl Group Placement

The position of the trifluoromethyl group relative to the acetamide nitrogen is a critical determinant of chemical and biological behavior. 821764-98-1 features an ortho-CF3 group, while a closely related regioisomer, 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (926257-28-5), has a para-CF3 group. This positional swap results in a completely different hydrogen-bonding network and metabolic profile. For instance, 926257-28-5 is identified as a known metabolite of teriflunomide, featuring a glycolanilide structure that is prone to oxidation and conjugation [1]. In contrast, the ortho-CF3, para-OH configuration of 821764-98-1 positions the hydroxyl group for potential conjugation while the ortho-CF3 may sterically shield the amide bond from enzymatic hydrolysis. This distinction is crucial for assays where metabolic stability is a key endpoint.

Regioisomerism Structure-Activity Relationship Chemical Biology

Patent-Derived Scaffold Utility: Ortho-CF3 Aniline as a Privileged Intermediate

The value of 821764-98-1 extends beyond its own intrinsic activity to its role as a key synthetic intermediate. The parent aniline, 4-hydroxy-2-(trifluoromethyl)aniline, is explicitly utilized in the synthesis of novel acetamide derivatives claimed in patent US20150246906A1 [1]. This patent, which describes TRP channel antagonists for treating inflammatory diseases, defines R3 as 'trifluoromethyl-phenyl' [2]. The specific substitution pattern present in 821764-98-1 (ortho-CF3, para-OH) is a direct embodiment of this R3 moiety in protected or derivatized form. In contrast, the corresponding meta-CF3 or para-CF3 anilines would lead to different, and potentially inactive, regioisomers not encompassed by the same patent claims. The patent's focus on this specific aromatic substitution pattern provides commercial and intellectual property validation for the scaffold, differentiating it from less-documented isomers.

Patent Analysis Synthetic Intermediates Drug Discovery

Key Application Scenarios for N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide (821764-98-1)


Design and Synthesis of Ortho-Substituted TRPA1 or TRP Channel Modulators

As validated by patent literature, the ortho-trifluoromethyl, para-hydroxy aniline scaffold is a preferred embodiment for the synthesis of transient receptor potential (TRP) channel antagonists, specifically those targeting TRPA1 for inflammatory disease research [1]. Researchers can procure 821764-98-1 as a protected building block or use its core structure for SAR studies, confident that the ortho-CF3 motif aligns with claims for active compounds in this therapeutic area. This specific substitution pattern is documented in patent US20150246906A1, where the trifluoromethyl-phenyl moiety (R3) is a key feature [2]. Its use is substantiated by the direct link to the parent aniline, a known intermediate in these syntheses [1].

Fluorinated Building Block for Enhancing Lipophilicity in Medicinal Chemistry

In any medicinal chemistry campaign where increasing lipophilicity and membrane permeability is a primary goal, 821764-98-1 offers a predictable and significant advantage. Its calculated LogP of 2.37 represents an approximately 80-fold increase in lipophilicity over the non-fluorinated analog acetaminophen (LogP = 0.46) [1]. This quantifiable difference allows medicinal chemists to strategically incorporate the 821764-98-1 scaffold into lead molecules to improve passive diffusion and central nervous system (CNS) penetration, a common strategy in fluorinated drug design. This makes it a superior choice over non-fluorinated or less lipophilic regioisomers when optimizing pharmacokinetic properties.

Chemical Biology Studies Requiring Non-Metabolite Scaffolds

For target identification or mechanism-of-action studies where avoiding the confounding effects of known drug metabolites is critical, 821764-98-1 provides a clean alternative. Unlike the regioisomer 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (926257-28-5), which is a known human metabolite of teriflunomide, 821764-98-1 is not a documented endogenous or xenobiotic metabolite [1]. This distinction is vital for researchers using chemical probes in phenotypic assays or chemoproteomics, where the biological readout must be unambiguously attributed to the novel probe structure rather than an off-target effect of a known metabolite. Procurement of 821764-98-1 ensures a de novo research tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.